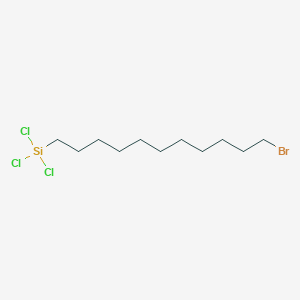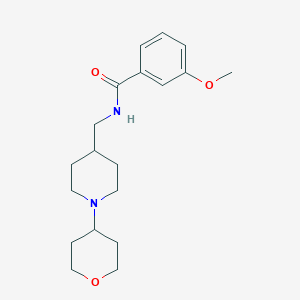
3-methoxy-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves the reaction of N-methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide with tetrahydrofuran. The mixture is cooled to -60 degrees Celsius and methylmagnesium bromide is added via a syringe. The temperature of the cooling bath is raised to 0 degrees Celsius over 6 hours, then the reaction mixture is diluted with water and ethyl acetate and stirred vigorously for 10 minutes .Molecular Structure Analysis
The molecular structure of similar compounds can be viewed using Java or Javascript . The molecular weight of a similar compound, 3-Methoxytetrahydro-2H-pyran, is 116.158 Da .Chemical Reactions Analysis
In organic synthesis transformations, the keto group in 1-(tetrahydro-2H-pyran-4-yl)ethanone can react with Wittig reagents to prepare various poly-substituted olefin compounds. In addition, the keto group can also be reduced to a hydroxyl group by the corresponding reducing agent .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be found in the NIST Chemistry WebBook .Aplicaciones Científicas De Investigación
Molecular Interaction Studies
A study on the molecular interaction of antagonists with cannabinoid receptors highlighted the importance of specific conformations and molecular orientations for binding interactions. Although the compound was not directly studied, this research provides a foundational understanding of how similar compounds could interact with biological targets, emphasizing the role of structural features in drug design (Shim et al., 2002).
Antimicrobial Activity
Research on novel benzamides, including structures related to the compound of interest, has shown antimicrobial properties. These findings suggest potential applications in developing new antimicrobial agents. For example, a study synthesized and evaluated the antimicrobial activities of novel benzamide derivatives, demonstrating their potential as bactericidal and fungicidal agents (Okasha et al., 2022).
Analgesic and Anti-inflammatory Agents
Compounds derived from similar structures have been investigated for their analgesic and anti-inflammatory properties. A study synthesizing novel benzodifuranyl and related compounds found significant COX-2 inhibitory activity, suggesting potential for treating inflammation and pain (Abu‐Hashem et al., 2020).
Neuroreceptor Ligands
Research into the design and synthesis of benzamide derivatives as neuroreceptor ligands highlights the potential of compounds with similar structures in neuropharmacology. These compounds may serve as agonists or antagonists for specific neuroreceptors, offering pathways for developing treatments for neurological disorders (Sonda et al., 2003).
Propiedades
IUPAC Name |
3-methoxy-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3/c1-23-18-4-2-3-16(13-18)19(22)20-14-15-5-9-21(10-6-15)17-7-11-24-12-8-17/h2-4,13,15,17H,5-12,14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCNFWTIGQXGHKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCC2CCN(CC2)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2569709.png)
![1-{1-[3-(2,5-Dimethylphenoxy)propyl]benzimidazol-2-yl}propan-1-ol](/img/structure/B2569711.png)
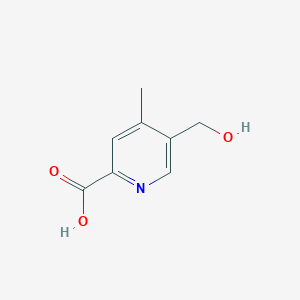
![N-(2,4-difluorophenyl)-2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2569713.png)
![4-((2-hydroxyethyl)amino)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2569715.png)
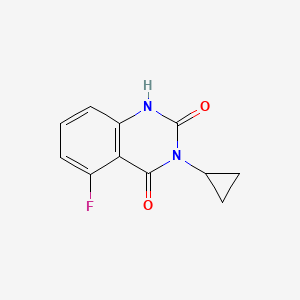
![2-[(4-bromophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde](/img/structure/B2569718.png)
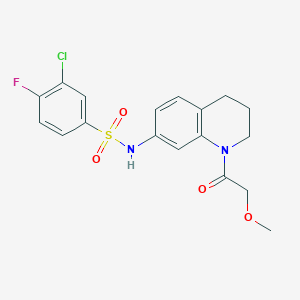
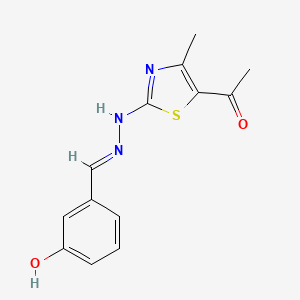
![2-(benzo[d][1,3]dioxol-5-yl)-N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide](/img/structure/B2569722.png)
![N-[(3-chloro-4-fluorophenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2569725.png)
![Exo-8-azabicyclo[3.2.1]octan-2-carboxylic acid hydrochloride](/img/no-structure.png)
![2-{Bicyclo[2.2.2]octan-1-yl}acetic acid](/img/structure/B2569727.png)
